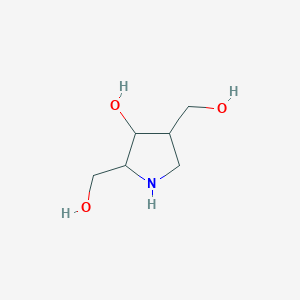
2,4-Bis(hydroxymethyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(hydroxymethyl)pyrrolidin-3-ol is a nitrogen-containing heterocyclic compound with significant biological and chemical properties. This compound is part of the pyrrolidine family, which is known for its versatility in medicinal chemistry and drug discovery
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol typically involves the cyclization of acyclic intermediates. One common method is the stereoselective cyclization of acyclic precursors, which leads to the formation of the pyrrolidine ring . The reaction conditions often include the use of protecting groups such as benzyl carbonate to facilitate the handling of intermediates and prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques such as 1,3-dipolar cycloaddition reactions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert them into primary alcohols .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products: The major products formed from these reactions include aldehydes, carboxylic acids, and primary alcohols. These products can be further utilized in the synthesis of more complex molecules and bioactive compounds .
Scientific Research Applications
2,4-Bis(hydroxymethyl)pyrrolidin-3-ol has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of novel nucleoside analogs and other bioactive molecules . In biology and medicine, it is used in the development of drugs targeting various diseases, including cancer and autoimmune disorders . The compound’s unique structure and reactivity make it valuable in the design of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease progression, thereby exerting its therapeutic effects . The hydroxymethyl groups play a crucial role in binding to the active sites of these targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,4-Bis(hydroxymethyl)pyrrolidin-3-ol include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in the nature and position of substituents.
Uniqueness: This unique feature allows for more diverse chemical transformations and broader applications in medicinal chemistry .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2,4-bis(hydroxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO3/c8-2-4-1-7-5(3-9)6(4)10/h4-10H,1-3H2 |
InChI Key |
WMFOQNKUMMYDQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(N1)CO)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















